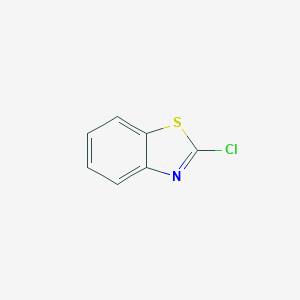

2-Chlorobenzothiazole

Beschreibung

2-Chlorobenzothiazole (C₇H₄ClNS) is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring with a chlorine substituent at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its reactivity stems from the electron-withdrawing chlorine atom, which facilitates nucleophilic substitution reactions at the 2-position. Key applications include its use in synthesizing anticancer agents, fluorescent probes, and polymer stabilizers .

Eigenschaften

IUPAC Name |

2-chloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQLQMLFTHJVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052289 | |

| Record name | 2-Chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-20-3 | |

| Record name | 2-Chlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN1T1Y0P5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Phosphorus Pentachloride and Phenylisothiocyanate

Early methods relied on reacting phenylisothiocyanate with phosphorus pentachloride (PCl₅) in sealed tubes or open flasks. While conceptually straightforward, this approach suffered from low yields (40–50%) and required stringent conditions, limiting scalability. The reaction mechanism involves PCl₅ acting as both a chlorinating agent and a Lewis acid:

Despite its historical significance, this method is obsolete due to poor efficiency and hazardous byproducts.

Modern Synthesis Approaches

Chlorination of 2-Mercaptobenzothiazole

The most common route involves chlorinating 2-mercaptobenzothiazole (MBT) using diverse reagents:

a. Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride offers high yields (85–95%) under mild conditions (25–50°C). The reaction proceeds via nucleophilic substitution, where SO₂Cl₂ replaces the thiol group:

Procedure : MBT is treated with 6–10 molar equivalents of SO₂Cl₂ without solvents. Excess reagent ensures complete conversion, and the product is isolated via steam distillation. Industrial adoption favors this method for its reproducibility and minimal byproducts.

b. Phosgene (COCl₂)

Phosgene-based chlorination requires MBT, toluene, and catalysts (e.g., FeCl₃). After reaction completion, hydrogen gas purges residual phosgene and HCl. While effective, phosgene’s extreme toxicity limits its use outside controlled environments.

c. Elemental Chlorine (Cl₂)

Gaseous chlorine reacts with MBT in solvents like CCl₄ or benzene at 80–100°C. Catalysts like AlCl₃ enhance reactivity, but side reactions (e.g., disulfide formation) reduce yields to 70–80%.

Direct Chlorination of Benzothiazole

Benzothiazole undergoes electrophilic substitution at the 2-position using Cl₂ in the presence of FeCl₃ or AlCl₃:

Conditions : Refluxing in inert solvents (e.g., chlorobenzene) at 100–120°C achieves 80–85% yields. This method bypasses MBT synthesis but requires careful temperature control to avoid over-chlorination.

Industrial Production Methods

The sulfuryl chloride route dominates industrial-scale production due to its scalability and cost-effectiveness. A typical protocol involves:

-

Charging MBT and SO₂Cl₂ (6:1 molar ratio) into a reactor at 25°C.

-

Quenching with ice water to neutralize excess SO₂Cl₂.

-

Separating the organic layer and distilling under reduced pressure (132–134°C at 21 mmHg).

Advantages :

-

High purity (>98%) without chromatography.

-

Short reaction time (<2 hours).

Alternative Routes

High-Temperature Cyclization

2-Chlorophenyl isocyanide dichloride reacts with sulfur at 150–400°C to form this compound:

This method avoids pre-synthesized MBT but requires specialized equipment for high-temperature operations.

Comparative Analysis

Analyse Chemischer Reaktionen

2-Chlorobenzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines to form substituted benzothiazoles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It participates in cyclization reactions to form complex heterocyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of CBT derivatives in anticancer therapy. A notable research project synthesized a series of benzothiazole-piperazine-1,2,3-triazole hybrids incorporating CBT. These compounds were evaluated for their antiproliferative activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain hybrids exhibited moderate to potent activity, with the most effective compound showing an IC50 of 38 µM against T47D cells .

Pharmacological Profile

The pharmacological spectrum of CBT derivatives includes activities such as:

- Antimicrobial

- Antimalarial

- Anticonvulsant

- Analgesic

- Antidiabetic

These properties make CBT a focal point for developing new therapeutic agents .

Synthesis of 2-Aminothiazoles

CBT serves as a precursor in synthesizing 2-aminothiazoles through various coupling reactions. Notably, palladium-catalyzed C–N coupling reactions have been optimized using CBT, yielding significant amounts of products under microwave irradiation conditions. This method has shown to be more efficient than traditional methods, allowing for the synthesis of various 2-aminothiazoles that are potential candidates for pharmaceutical applications .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Palladium-Catalyzed C–N | Microwave irradiation | Up to 64% |

| Copper-Catalyzed C–N | Conventional heating | Varies |

Agrochemical Applications

CBT derivatives are also explored in agrochemicals, particularly as fungicides and herbicides. Their ability to inhibit specific biological pathways in pests makes them valuable in developing crop protection agents. Research indicates that modifications to the CBT structure can enhance its efficacy against various plant pathogens .

Material Science

In material science, CBT is used to synthesize polymers and other materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that CBT-based polymers exhibit improved resistance to environmental degradation compared to traditional materials .

Case Studies

Case Study 1: Anticancer Compounds

A study focused on synthesizing benzothiazole derivatives demonstrated that compounds containing CBT showed significant antiproliferative effects against cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the benzothiazole ring influenced the biological activity positively .

Case Study 2: Synthesis Efficiency

Research on the synthesis of 2-aminothiazoles from CBT highlighted the efficiency of microwave-assisted reactions over traditional methods. The optimized conditions allowed for higher yields and shorter reaction times, showcasing the potential for industrial applications in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of 2-chlorobenzothiazole involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

2-Chlorobenzothiazole vs. 2-Chlorobenzoxazole

- Structural Difference : Benzoxazole replaces the sulfur atom in the thiazole ring with oxygen.

- Reactivity: The sulfur atom in benzothiazole enhances electron delocalization, making it more reactive toward nucleophilic substitution compared to benzoxazole. For example, this compound reacts efficiently with piperazine under mild conditions (NaHCO₃, 2-propanol, room temperature), whereas 2-chlorobenzoxazole requires harsher conditions for similar reactions .

- Applications : Benzothiazoles are preferred in anticancer drug synthesis due to their higher bioavailability, while benzoxazoles are more common in materials science (e.g., OLEDs) .

This compound vs. 2-Chlorobenzimidazole

- Structural Difference : Benzimidazole contains two nitrogen atoms in the heterocyclic ring instead of one nitrogen and one sulfur.

- Acidity : The NH group in benzimidazole is more acidic (pKa ~5.5) than the thiazole NH (pKa ~8.5), influencing their respective roles in hydrogen-bonding interactions in drug design .

- Biological Activity : Benzimidazole derivatives (e.g., albendazole) are widely used as antiparasitics, whereas benzothiazole derivatives (e.g., K1586) show potent anticancer activity (IC₅₀ ~10 µM in HT29 cells) .

Anticancer Activity

- This compound Derivatives: The amidine derivative K1586, synthesized from 6-amino-2-chlorobenzothiazole, exhibits an IC₅₀ of ~10 µM in colorectal cancer cells. The chlorine atom enhances DNA-binding affinity by stabilizing interactions with AT-rich regions .

- 2-Amino-5-chlorobenzothiazole: Derivatives with methoxy or nitro groups show improved cytotoxicity (IC₅₀ <5 µM) in breast cancer models, highlighting the importance of substituent positioning .

- Comparison with Benzimidazoles : While benzimidazoles (e.g., cabazitaxel) target microtubules, benzothiazoles often inhibit checkpoint kinase 1 (Chk1), offering a different mechanism of action .

Biologische Aktivität

2-Chlorobenzothiazole (CBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of CBT, including its synthesis, pharmacological properties, and case studies that highlight its potential therapeutic applications.

- Molecular Formula : CHClNS

- Molecular Weight : 169.63 g/mol

- CAS Number : 615-20-3

- IUPAC Name : 2-chloro-1,3-benzothiazole

- Solubility : Insoluble in water

Synthesis of this compound Derivatives

The synthesis of CBT and its derivatives often involves various methods such as C-N coupling reactions. Recent studies have demonstrated efficient synthetic routes that yield derivatives with enhanced biological activities. For example, CBT can be reacted with primary amines to produce 2-aminobenzothiazoles, which exhibit improved pharmacological profiles .

Anticancer Activity

CBT has been evaluated for its anticancer properties against various cancer cell lines. A study reported the synthesis of novel benzothiazole derivatives that exhibited potent antiproliferative effects against breast (MCF7, T47D) and colon cancer (HCT116, Caco2) cell lines. Some derivatives showed IC values in the low micromolar range, indicating significant potential as anticancer agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5b | MCF7 | 38 |

| 5b | T47D | 33 |

| 5b | HCT116 | 48 |

| 5b | Caco2 | 42 |

Antimicrobial Activity

CBT and its derivatives have demonstrated notable antimicrobial properties. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Furthermore, certain derivatives exhibited antifungal activity comparable to standard antifungal agents against Aspergillus flavus .

Antioxidant and Anti-inflammatory Properties

Recent investigations into the antioxidant capabilities of CBT derivatives revealed promising results. Compounds were assessed using DPPH, FRAP, and ORAC assays, showing significant free radical scavenging activity. Additionally, some derivatives inhibited the pro-inflammatory enzyme 5-lipoxygenase (LO), with IC values in the sub-micromolar range .

Case Studies

- Anticancer Screening : A series of benzothiazole hybrids were synthesized and tested for their antiproliferative activity against cancer cell lines. The most potent compounds demonstrated a clear structure-activity relationship (SAR), suggesting that specific substitutions on the benzothiazole ring enhance biological activity .

- Multifunctional Applications : Research highlighted the multifunctional potential of CBT derivatives as photoprotective agents in sunscreen formulations. One derivative was found to be stable under UV irradiation while providing broad-spectrum protection against UV radiation .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and molecular identifiers of 2-Chlorobenzothiazole?

- Answer: this compound (CAS: 615-20-3) has the molecular formula C₇H₄ClNS and a molecular weight of 169.63 g/mol . Its structure consists of a benzothiazole ring with a chlorine substituent at the 2-position. Key identifiers include its systematic IUPAC name (2-chloro-1,3-benzothiazole) and synonyms such as 2-chlorobenzo[d]thiazole. Physicochemical characterization typically employs techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For structural confirmation, X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for solution) is recommended .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer:

- Ventilation: Use local exhaust ventilation to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as the compound may cause irritation .

- Storage: Store in a cool, dry place away from strong oxidizers. Ensure containers are sealed to prevent moisture ingress .

- Spill Management: Collect spilled material using non-sparking tools and dispose of it as hazardous waste .

Advanced Research Questions

Q. What methodological considerations are critical when using this compound as a precursor in cross-coupling reactions?

- Answer:

- Catalytic Systems: Palladium-based catalysts (e.g., Pd₂(dba)₃) with ligands such as XPhos or SPhos enhance reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with indole derivatives requires sodium tert-butoxide as a base and toluene as a solvent at 70°C for 15 hours .

- Side Reactions: Competing hydrolysis of the chlorothiazole group may occur under prolonged heating. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Workup: Purify products via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?

- Answer:

- DFT Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict electrophilic/nucleophilic sites. For instance, the chlorine atom at C2 is a strong electron-withdrawing group, directing substitutions to the C6 position .

- Tautomerism Analysis: Compare energy landscapes of tautomers (e.g., this compound vs. its thione form) to assess stability under varying pH conditions .

- Reaction Pathway Simulation: Tools like Gaussian or ORCA model transition states in nucleophilic aromatic substitution reactions, guiding synthetic route optimization .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing chlorine with amino or fluoro groups) and test against standardized assays (e.g., MIC for antimicrobial activity) .

- Metabolic Stability Testing: Use hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) that may explain inconsistent in vivo results .

- Crystallographic Validation: Resolve ambiguities in derivative structures via X-ray diffraction to confirm regiochemistry of substitutions .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.